

An In-depth Technical Guide to the Chemical Properties of Allylmalonic Acid

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Compound of Interest

Compound Name: *Allylmalonic acid*

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Introduction

Allylmalonic acid, systematically known as 2-prop-2-enylpropanedioic acid, is a dicarboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure combines the functionalities of a malonic acid derivative with an allyl group, offering multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of **allylmalonic acid**, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications.

Chemical and Physical Properties

Allylmalonic acid is a white crystalline solid at room temperature.^[1] A summary of its key quantitative properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ O ₄	[2]
Molecular Weight	144.13 g/mol	[1][2]
Melting Point	102-105 °C	[1][3]
Boiling Point	182.71 °C (rough estimate)	[2]
Density	1.1311 g/cm ³ (rough estimate)	[2]
pKa (predicted)	2.85 ± 0.34	
LogP (predicted)	0.34790	[3]
CAS Number	2583-25-7	[1][3]
EC Number	219-958-8	[1]

Solubility: **Allylmalonic acid** is expected to be soluble in water and polar organic solvents such as ethanol and methanol, a characteristic typical of short-chain dicarboxylic acids.

Spectroscopic Data

Detailed experimental spectroscopic data for **allylmalonic acid** is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure. An experimental FTIR spectrum has been reported and is described below.[4]

Infrared (IR) Spectroscopy: The FTIR spectrum of **allylmalonic acid** shows characteristic absorption bands.[4] Key peaks would include a broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹, a sharp C=O stretch for the carbonyls around 1700-1740 cm⁻¹, C-O stretching, and peaks corresponding to the allyl group, including C=C stretching around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Expected signals would include a broad singlet for the carboxylic acid protons (typically >10 ppm), a multiplet for the vinyl proton (-CH=), signals for the terminal vinyl protons (=CH₂), a doublet for the allylic protons (-CH₂-), and a triplet for the methine proton (-CH(COOH)₂).

- ^{13}C NMR: Carbon signals would be expected for the carboxylic acid carbonyls (around 170-180 ppm), the vinyl carbons (around 115-140 ppm), the methine carbon, and the allylic methylene carbon.

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M^+) at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of H_2O ($\text{M}-18$) and COOH ($\text{M}-45$).

Experimental Protocols

The synthesis of **allylmalonic acid** is typically achieved through a two-step process: the allylation of a malonic ester (commonly diethyl malonate) followed by the hydrolysis of the resulting diethyl allylmalonate.

Synthesis of Diethyl Allylmalonate

This procedure involves the alkylation of diethyl malonate with an allyl halide.

Materials:

- Diethyl malonate
- Sodium ethoxide or a suitable base (e.g., potassium carbonate)
- Allyl bromide
- Absolute ethanol or a suitable solvent (e.g., acetonitrile)
- Diethyl ether
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate

Procedure (using Potassium Carbonate in Acetonitrile):

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1 equivalent), anhydrous potassium carbonate (2.15 equivalents), and anhydrous

acetonitrile.

- Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.
- Slowly add allyl bromide (1.15 equivalents) to the reaction mixture at room temperature.
- Heat the mixture to 80°C and maintain for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter it through a bed of celite.
- Wash the celite bed with acetonitrile.
- Combine the filtrates and concentrate under reduced pressure to yield crude diethyl allylmalonate.
- Purify the product by vacuum distillation.

Hydrolysis of Diethyl Allylmalonate to Allylmalonic Acid

This step involves the saponification of the ester groups followed by acidification.

Materials:

- Diethyl allylmalonate
- Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
- Ethanol/water mixture
- Concentrated hydrochloric acid (HCl)
- Diethyl ether
- Saturated aqueous sodium chloride solution
- Anhydrous magnesium sulfate

Procedure (Basic Hydrolysis):

- Dissolve diethyl allylmalonate in an ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.
- Add a solution of potassium hydroxide (at least 2 equivalents) in water to the flask.
- Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a low pH with concentrated hydrochloric acid.
- Extract the aqueous layer multiple times with diethyl ether.
- Combine the organic extracts, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield crude **allylmalonic acid**.
- Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure **allylmalonic acid**.

Reactivity and Applications

The chemical reactivity of **allylmalonic acid** is characterized by its two carboxylic acid groups and the terminal double bond of the allyl group.

- Decarboxylation: Like other malonic acids, **allylmalonic acid** can undergo decarboxylation upon heating to yield 4-pentenoic acid.
- Esterification: The carboxylic acid groups can be esterified to form the corresponding diesters.

- Amide Formation: Reaction with amines will produce amides.
- Reactions of the Allyl Group: The double bond can participate in various addition reactions (e.g., halogenation, hydrogenation, epoxidation) and polymerization reactions.

Allylmalonic acid is primarily used as a building block in organic synthesis. It has been utilized as a linker in the synthesis of glycoconjugates for immunological studies and in the surface modification of nanoparticles for applications in polymer composites.[5] While direct applications in drug development are not widely reported, its derivatives have the potential to be explored for various therapeutic purposes.

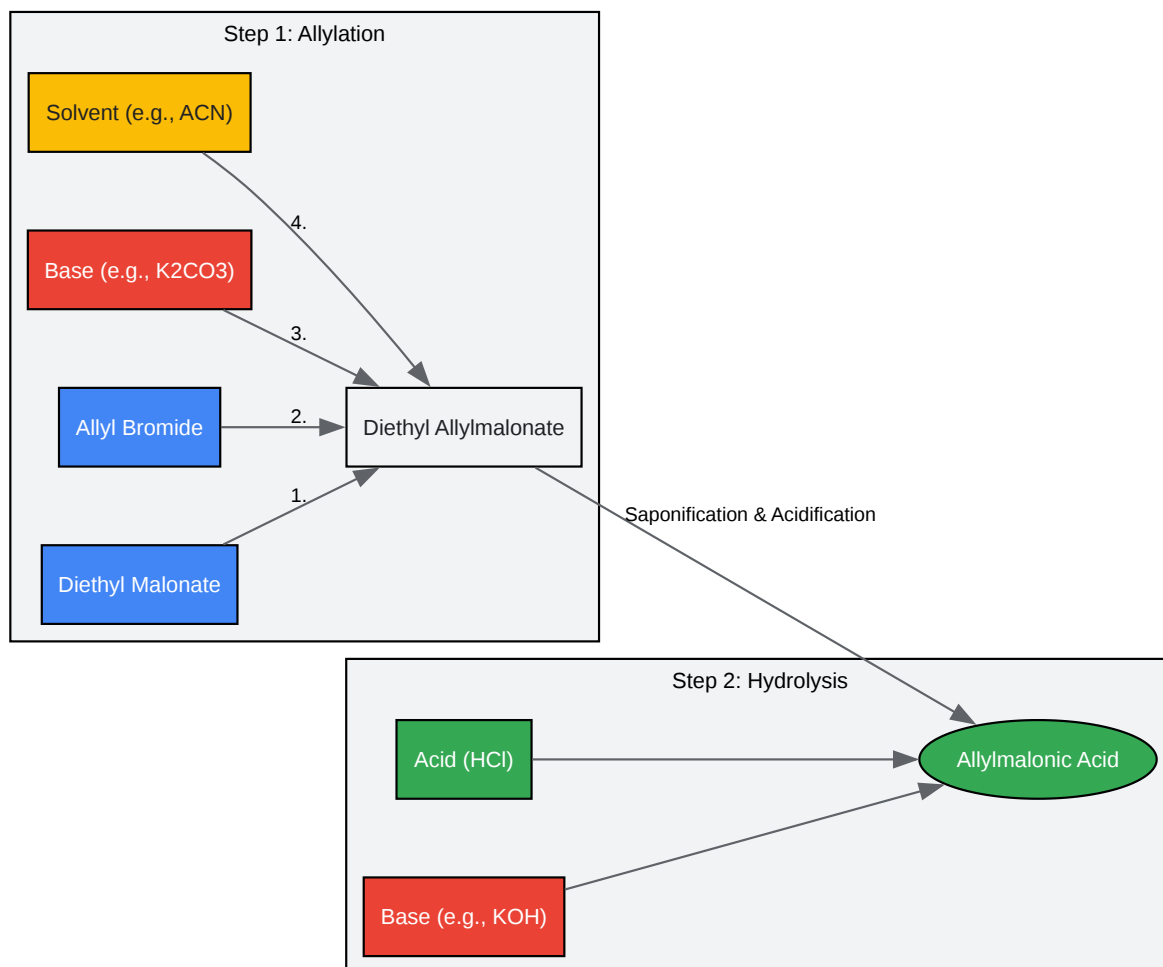
Safety and Handling

Allylmalonic acid is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Signaling Pathways and Logical Relationships

As **allylmalonic acid** is primarily a synthetic intermediate, there is no established signaling pathway in which it plays a biological role. The logical workflow for its synthesis, however, can be visualized.

Experimental Workflow: Synthesis of Allylmalonic Acid



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